Thalidomide-O-C4-azide
Description
Contextualization within Targeted Protein Degradation (PROTAC) and Molecular Glue Technologies
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. nih.govnih.gov This approach offers a distinct advantage over traditional inhibitors by removing the entire target protein, rather than just blocking its activity. Two prominent TPD strategies are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a flexible linker connecting the two. nih.govnih.gov By simultaneously engaging both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov Thalidomide-O-C4-azide serves as a crucial building block in the synthesis of PROTACs, providing the E3 ligase-recruiting component. selleckchem.comtenovapharma.com Its azide (B81097) functionality allows for straightforward conjugation to a POI ligand via click chemistry, a highly efficient and specific reaction. medchemexpress.comselleckchem.com
Molecular glues , in contrast, are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often without a distinct linker. biochempeg.com Thalidomide (B1683933) itself is a classic example of a molecular glue. It binds to Cereblon and alters its substrate specificity, causing it to recognize and degrade "neosubstrates" that it would not normally interact with. rsc.orgcellgs.com While this compound is primarily used in the rational design of PROTACs, the thalidomide core's inherent molecular glue properties are foundational to its function.
Historical Overview of Thalidomide as a Cereblon (CRBN) E3 Ubiquitin Ligase Ligand
The story of thalidomide is one of the most infamous in pharmaceutical history. Initially marketed in the late 1950s as a sedative and to alleviate morning sickness in pregnant women, it was soon discovered to cause severe birth defects. nih.gov After its withdrawal from the market, researchers continued to study its biological effects. In the 1960s, it was found to be effective in treating erythema nodosum leprosum, a complication of leprosy. nih.gov Later, its anti-inflammatory and anti-angiogenic properties led to its approval for the treatment of multiple myeloma. wikipedia.org
For decades, the precise molecular mechanism of thalidomide remained a mystery. A significant breakthrough occurred in 2010 when Cereblon (CRBN) was identified as a primary direct target of thalidomide. rsc.orgnih.gov It was discovered that CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). nih.govnih.gov Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), bind to CRBN and modulate its activity. rsc.org This binding event alters the surface of CRBN, enabling it to recruit new protein substrates (neosubstrates) for ubiquitination and subsequent degradation. rsc.orgnih.gov Key neosubstrates identified include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma effects of these drugs. researchgate.net The teratogenic effects, on the other hand, have been linked to the degradation of other neosubstrates like SALL4. nih.govnih.gov
Evolution and Significance of this compound as a Core Chemical Biology Tool
The discovery of thalidomide's mechanism of action paved the way for the rational design of targeted protein degraders. Realizing that the thalidomide scaffold could be used to recruit the CRBN E3 ligase to specific proteins, scientists began to develop it as a modular chemical tool. This led to the creation of derivatives like this compound.
The significance of this compound lies in its role as a versatile building block. tenovapharma.com It provides a reliable and well-characterized handle for engaging the CRBN E3 ligase. The C4 linker offers a suitable length for many applications, and the terminal azide group is ideal for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comselleckchem.com These reactions are highly efficient and bioorthogonal, meaning they can be performed in complex biological systems without interfering with native biochemical processes. researchgate.net This allows for the straightforward synthesis of a wide array of PROTACs targeting various proteins of interest. rndsystems.comchemsrc.com The development of such modular tools has greatly accelerated research in targeted protein degradation, enabling the rapid generation and testing of novel degraders for a multitude of diseases.
| Property | Description |
| Parent Compound | Thalidomide |
| Functional Group | Azide (N3) |
| Linker | C4 ether or amido chain |
| Primary Application | PROTAC synthesis |
| Mechanism of Action | Recruits Cereblon (CRBN) E3 ubiquitin ligase |
| Conjugation Chemistry | Click Chemistry (e.g., CuAAC, SPAAC) |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-azidobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c18-21-19-8-1-2-9-27-12-5-3-4-10-14(12)17(26)22(16(10)25)11-6-7-13(23)20-15(11)24/h3-5,11H,1-2,6-9H2,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWLTFCLOFNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Design Principles and Chemical Synthesis Methodologies of Thalidomide O C4 Azide
Architectural Considerations for Cereblon Ligand-Linker Conjugates
The architecture of molecules like Thalidomide-O-C4-azide is rationally designed to facilitate the assembly of larger, more complex chemical structures, such as Proteolysis Targeting Chimeras (PROTACs). core.ac.uk PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. core.ac.uk The design of each component—the E3 ligase ligand, the linker, and the terminal functional group—is critical to the final conjugate's utility.
Thalidomide (B1683933) Moiety as the E3 Ligase Recruiting Element
The thalidomide component of the molecule serves as the "warhead" that specifically engages with the Cereblon (CRBN) protein. oup.com CRBN is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. nih.govfrontiersin.org The interaction is primarily mediated by the glutarimide (B196013) ring of the thalidomide molecule, which binds to a specific pocket in the CRBN protein. nih.gov By binding to CRBN, thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), can modulate the substrate specificity of the CRL4CRBN complex. oup.comnih.gov This recruitment of the cellular degradation machinery is the foundational principle behind the use of thalidomide-based ligands in the development of PROTACs and other targeted protein degraders. oup.commedchemexpress.com The position of linker attachment on the thalidomide core is crucial; it must be at a site that does not significantly disrupt the binding affinity to Cereblon. rndsystems.com
Structural Role of the C4-Alkyl Linker and its Functionalization with Azide (B81097)
The C4-alkyl linker is a four-carbon chain that serves as a spacer between the thalidomide moiety and the terminal azide group. The choice of linker is a critical design element, influencing the spatial orientation and physical properties of the final conjugate.
Length and Rigidity : An alkyl chain provides a defined length and a degree of flexibility. A C4 linker offers sufficient distance to ensure the terminal azide group is sterically accessible for subsequent chemical reactions without interference from the bulky thalidomide core.
Physicochemical Properties : Simple alkyl linkers are generally hydrophobic, which can influence the solubility and cell permeability of the molecule.
Azide Functionalization : The terminal azide group (N₃) is a key functional handle for covalent modification. Organic azides are relatively stable and participate in highly specific and efficient bioorthogonal reactions. nih.gov This makes this compound a valuable building block for "click chemistry," a class of reactions known for their high yields and tolerance of a wide range of functional groups. broadpharm.com The azide can readily react with molecules containing alkyne or strained cyclooctyne (B158145) groups to form stable triazole linkages. medchemexpress.combroadpharm.com This allows for the straightforward conjugation of the thalidomide-C4 unit to target protein ligands, fluorescent dyes, or other molecular probes. rndsystems.com
Exploration of Analogous Thalidomide Derivatives with Varied Linker Chemistries
While the C4-alkyl linker is effective, various other linker chemistries are employed to modulate the properties of thalidomide-based probes and PROTACs. Polyethylene (B3416737) glycol (PEG) linkers are a common alternative, offering distinct advantages. dcchemicals.commedchemexpress.com
PEG linkers are chains of repeating ethylene (B1197577) glycol units. Unlike alkyl chains, PEG linkers are hydrophilic, which can significantly enhance the aqueous solubility of the resulting conjugate. broadpharm.com This is often a crucial factor in developing molecules for biological applications. The flexibility and length of PEG linkers can also be precisely controlled by varying the number of repeating units. medchemexpress.com This allows for fine-tuning of the distance between the E3 ligase and the target protein in a PROTAC, which is a critical parameter for inducing efficient degradation.
| Linker Type | Key Properties | Primary Advantages | Common Applications |
|---|---|---|---|
| C4-Alkyl | Hydrophobic, defined length, moderate flexibility | Simple structure, predictable length | Building blocks where hydrophobicity is not a major concern tocris.com |
| PEGylated (e.g., PEG4) | Hydrophilic, highly flexible, variable length | Improves aqueous solubility, reduces non-specific binding broadpharm.comtargetmol.com | Widely used in PROTAC synthesis to optimize solubility and ternary complex formation dcchemicals.commedchemexpress.com |
Synthetic Strategies for this compound and Related Azide Probes
The synthesis of functionalized Cereblon ligands requires robust multi-step organic chemistry routes to assemble the core, linker, and functional handle with high purity and yield.
Multi-step Organic Synthesis Routes for Cereblon Ligand-Linker Conjugates
The synthesis of a molecule like this compound typically begins with a suitably functionalized thalidomide precursor. A common starting point is a hydroxy-thalidomide derivative, where a hydroxyl group provides a reactive site for linker attachment that does not interfere with CRBN binding. semanticscholar.org
A general synthetic approach can be outlined as follows:
Linker Precursor Synthesis : A bifunctional C4 linker is prepared. For example, 1,4-dibromobutane (B41627) or a similar molecule where one end can react with the hydroxy-thalidomide and the other end can be converted to an azide.
Coupling Reaction : The hydroxy-thalidomide is coupled to the C4 linker precursor, often via a Williamson ether synthesis. This reaction forms the stable ether bond connecting the thalidomide core to the linker.
Functionalization : The terminal group of the attached linker (e.g., a bromide) is then converted into the desired azide functionality.
Purification : Each step is typically followed by purification, often using techniques like column chromatography, to isolate the desired intermediate or final product.
Methodologies for Introducing the Azide Functionality
The introduction of the azide group is a critical step in the synthesis of this compound and similar probes. Several reliable methods exist for this chemical transformation. nih.gov
The most common and straightforward method is through a nucleophilic substitution (SN2) reaction. jove.com In this approach, a precursor molecule bearing a good leaving group (such as a bromide, iodide, or tosylate) at the terminal position of the linker is reacted with an azide salt, typically sodium azide (NaN₃). frontiersin.org The azide anion (N₃⁻) acts as the nucleophile, displacing the leaving group to form the desired alkyl azide. jove.com This reaction is generally high-yielding and proceeds under mild conditions. frontiersin.org
Other methods for azide synthesis include:
Ring-opening of Epoxides : Azide ions can open epoxide rings to yield β-azido alcohols. jove.com
Diazotransfer Reactions : These reactions transfer a diazo group from a donor reagent (like triflyl azide or imidazole-1-sulfonyl azide) to a primary amine, converting it into an azide. organic-chemistry.org
| Method | Substrate | Reagent | Key Features |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halide (R-Br, R-I), Alkyl sulfonate (R-OTs) | Sodium Azide (NaN₃) | Most common, reliable, and high-yielding for primary and secondary substrates. frontiersin.orggoogle.com |
| Diazotransfer | Primary Amine (R-NH₂) | Triflyl azide (TfN₃), Imidazole-1-sulfonyl azide | Converts amines directly to azides under mild conditions. organic-chemistry.org |
| Epoxide Ring-Opening | Epoxide | Sodium Azide (NaN₃) | Produces β-azido alcohols with stereoselectivity. google.com |
Considerations for Regioselective Synthesis
Design Principles of this compound
This compound is a bifunctional molecule meticulously designed as a chemical tool for targeted protein degradation, a field prominently featuring Proteolysis Targeting Chimeras (PROTACs). nih.gov The design of this compound is modular, with each component serving a distinct and crucial purpose.
Thalidomide Moiety : The core of the molecule is the thalidomide structure. Thalidomide and its analogs are well-characterized ligands for the E3 ubiquitin ligase Cereblon (CRBN). nih.gov By incorporating this moiety, this compound is designed to hijack the CRBN component of the Cullin-RING ligase 4 (CRL4) complex. nih.govresearchgate.net Structural studies of thalidomide bound to CRBN have revealed that the glutarimide ring is deeply buried within the protein, while the phthalimide (B116566) ring is more solvent-exposed. This makes the phthalimide portion of the molecule the ideal site for modification and attachment of linkers without significantly disrupting the binding affinity to CRBN. rndsystems.com
C4-Azide Linker : Attached to the thalidomide core is a four-carbon alkyl chain (C4) terminating in an azide group (-N₃). This linker has a dual function. The C4 chain provides spatial separation, allowing the conjugated target protein binder to reach its target while the thalidomide moiety is bound to CRBN. The terminal azide group is a versatile chemical handle for "click chemistry." medchemexpress.combroadpharm.com Specifically, the azide group can readily and efficiently react with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via a strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comnih.gov This enables the straightforward conjugation of this compound to a wide array of protein-targeting ligands, facilitating the rapid assembly of novel PROTACs.
Chemical Synthesis Methodologies
The synthesis of this compound involves a multi-step process that builds upon established methods for creating thalidomide analogs. A key strategic element is the introduction of the linker at the 4-position of the phthalimide ring.
A general synthetic approach can be outlined as follows:
Starting Material Functionalization : The synthesis often begins with a commercially available, regiochemically defined starting material, such as 3-hydroxyphthalic anhydride (B1165640). nih.gov The hydroxyl group at this position corresponds to the 4-position in the final thalidomide isoindolinone structure.
Linker Attachment : The hydroxyl group is alkylated to introduce the C4-azide chain. This can be achieved by reacting the starting material with a bifunctional reagent like 1-bromo-4-azidobutane under basic conditions. Alternatively, a two-step process involving alkylation with a protected alcohol (e.g., 4-bromobutanol) followed by conversion of the terminal alcohol to an azide is also a viable route.
Glutarimide Ring Formation : The functionalized phthalic anhydride derivative is then condensed with 3-aminopiperidine-2,6-dione (B110489) hydrochloride (the glutarimide precursor) to form the complete thalidomide analog. This reaction is typically carried out under heating in a suitable solvent like acetic acid with a base such as sodium acetate. nih.gov
This synthetic strategy ensures that the linker is positioned correctly from the outset, thereby controlling the regiochemistry of the final product.
Considerations for Regioselective Synthesis
The key to the regioselective synthesis of this compound is the choice of the starting material. By beginning with a phthalic anhydride derivative that is already substituted at the 3-position (which becomes the 4-position of the final product), the regiochemical outcome is predetermined.
For instance, using 3-hydroxyphthalic anhydride ensures that the subsequent alkylation to attach the linker occurs specifically at that position. nih.gov This pre-functionalization strategy avoids the formation of undesired isomers that could arise if one were to attempt functionalization of the aromatic ring of an already-formed thalidomide molecule, which could lead to a mixture of products substituted at different positions. The synthesis of an azido-labeled thalidomide analogue has been described in a five-step sequence using readily available starting materials, with only two steps requiring purification. nih.govresearchgate.net
Mechanism of Action and Molecular Interactions Mediated by Thalidomide O C4 Azide
Cereblon (CRBN) as the Primary E3 Ubiquitin Ligase Target
The primary cellular target of thalidomide (B1683933) and its derivatives, including Thalidomide-O-C4-azide, is Cereblon (CRBN). CRBN functions as a substrate receptor within a larger E3 ubiquitin ligase complex, and the binding of thalidomide analogues to CRBN is the initiating event for their biological activity.
Cereblon is a crucial component of the Cullin 4-RING E3 ubiquitin ligase complex, specifically the CRL4CRBN complex. This complex is involved in the ubiquitination of various cellular proteins, marking them for degradation by the proteasome. The core components of this complex include Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1). Within this assembly, CRBN acts as the substrate receptor, responsible for recognizing and binding to specific proteins that are to be targeted for ubiquitination. The binding of thalidomide and its derivatives to CRBN modulates the substrate specificity of the entire CRL4CRBN complex.
The interaction between thalidomide and CRBN is a highly specific molecular recognition event. Structural studies have revealed that the glutarimide (B196013) moiety of the thalidomide molecule is essential for this binding. It fits snugly into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. This pocket is characterized by the presence of key aromatic residues. In contrast, the phthalimide (B116566) ring of thalidomide is more exposed to the solvent. This solvent-exposed region provides a site for chemical modification without significantly disrupting the core binding interaction with CRBN. In this compound, the O-C4-azide group is attached to this solvent-exposed part of the molecule. While this modification is primarily intended to provide a reactive handle for further conjugation (e.g., in the creation of PROTACs), its position is chosen to minimize interference with the critical binding to Cereblon.
Induced Proximity and Neosubstrate Recruitment
The binding of this compound to CRBN does not inhibit the E3 ligase complex. Instead, it repurposes its function by inducing the proximity between the ligase and new target proteins, leading to their degradation.
Thalidomide and its analogues are classic examples of "molecular glues." These small molecules facilitate or stabilize protein-protein interactions that would otherwise not occur. In the context of this compound, the molecule acts as an adhesive, binding to CRBN and creating a new composite surface. This new surface has a high affinity for certain proteins that are not the natural substrates of the CRL4CRBN complex. This induced proximity brings the neosubstrate into close contact with the E3 ligase machinery, enabling the transfer of ubiquitin molecules to the target protein.
The chemical structure of the thalidomide analogue plays a critical role in determining which neosubstrates are recruited. Different analogues can subtly alter the shape of the CRBN binding surface, leading to the recruitment of different sets of proteins for degradation. For example, the parent compound thalidomide is known to induce the degradation of transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos). While specific neosubstrate profiles for this compound are not extensively documented in publicly available research, it is anticipated to largely retain the neosubstrate specificity of thalidomide due to the conservation of the core pharmacophore. The O-C4-azide linker is primarily designed to enable the conjugation of this CRBN-binding motif to a ligand for a different target protein, thereby creating a heterobifunctional degrader (PROTAC).
The ultimate molecular event mediated by this compound is the formation of a stable ternary complex. This complex consists of the target neosubstrate protein, the this compound molecule, and the CRL4CRBN E3 ubiquitin ligase. The formation of this ternary complex is a cooperative process, where the binding of all three components is mutually reinforcing. Once this complex is formed, the E3 ligase can efficiently catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. This polyubiquitination serves as a signal for the proteasome to recognize and degrade the target protein. The azide (B81097) group on this compound allows for its incorporation into larger molecules designed to target specific proteins of interest to this degradation machinery.
Stereoisomeric Influences on Cereblon Binding and Activity
Thalidomide is a chiral molecule and exists as two distinct enantiomers, (R)-thalidomide and (S)-thalidomide. wikipedia.org These stereoisomers exhibit different pharmacological and toxicological profiles, which are directly related to their differential interactions with Cereblon. researchgate.netbohrium.comnih.gov
A critical aspect of thalidomide's pharmacology is its propensity to undergo racemization—the conversion of one enantiomer into the other—under physiological conditions. nih.govdrugbank.comwalshmedicalmedia.com The chiral center on the glutarimide ring of thalidomide is susceptible to epimerization due to the acidity of the hydrogen atom at this position. stackexchange.com This process is catalyzed by basic conditions and various biological molecules. stackexchange.com
In vivo, this interconversion is rapid. Even when a pure single enantiomer is administered, a racemic mixture of both (R)- and (S)-forms is quickly established in the body. wikipedia.orgnih.gov Studies have shown that the half-life for this chiral inversion in human serum can be as short as one hour. nih.gov General base catalysis by plasma proteins, particularly albumin, is thought to be a primary driver of this process in humans. stackexchange.com This rapid racemization means that the distinct biological activities of the individual enantiomers cannot be isolated by administering only one form of the drug. nih.gov
| Parameter | Value | Context |
| Rate of Chiral Inversion (in vivo) | 0.17 h⁻¹ (R to S) | Human Subjects |
| Rate of Chiral Inversion (in vivo) | 0.12 h⁻¹ (S to R) | Human Subjects |
| Racemization Half-life (in vitro) | ~1 hour | Human Serum |
| Racemization Half-life (in vitro) | ~12 hours | Buffer Solution |
| This table summarizes the reported rates of thalidomide racemization in different biological contexts, highlighting the rapid interconversion that occurs in vivo. nih.govnih.gov |
The two enantiomers of thalidomide bind to the same pocket on the Cereblon protein, known as the tri-tryptophan (tri-Trp) pocket, but they do so with significantly different affinities and conformations. researchgate.netbohrium.com This stereospecific interaction is the molecular basis for their distinct biological effects.
Biochemical and structural studies have consistently demonstrated that the (S)-enantiomer has a higher binding affinity for CRBN than the (R)-enantiomer. nih.govresearchgate.netbohrium.comnih.gov This difference in affinity is approximately 10-fold. nih.govresearchgate.netnih.gov Crystal structure analysis reveals that while both enantiomers fit into the binding pocket, the (S)-enantiomer does so in a more "relaxed" conformation that is structurally similar to its unbound state. nih.govresearchgate.net In contrast, the glutarimide ring of the (R)-enantiomer must adopt a more twisted and energetically less favorable conformation to avoid steric clashes within the binding site. nih.gov
This differential binding directly impacts the subsequent activity of the CRL4^CRBN E3 ligase complex. The (S)-enantiomer is a more potent modulator of the ligase's activity, including the inhibition of CRBN's auto-ubiquitination and the recruitment of neosubstrates for degradation. nih.gov For example, the degradation of key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), which is linked to the anti-myeloma effects of thalidomide derivatives, is more effectively induced by the (S)-enantiomer. nih.gov Conversely, the (S)-enantiomer is also primarily responsible for the notorious teratogenic effects of the drug. researchgate.netbohrium.comnih.gov While the (R)-enantiomer is often associated with the sedative effects, its rapid conversion to the (S)-form in the body means it invariably contributes to the full spectrum of thalidomide's activities. wikipedia.org
| Enantiomer | Binding Affinity to CRBN | Glutarimide Ring Conformation in CRBN-bound State | Primary Associated Effect |
| (S)-thalidomide | ~10-fold stronger than (R)-form | Relaxed, C4-endo puckered | Teratogenic, Anti-myeloma |
| (R)-thalidomide | Weaker than (S)-form | Twisted | Sedative |
| This interactive table outlines the key differences between the (S) and (R) enantiomers of thalidomide in their interaction with Cereblon and their associated biological activities. nih.govwikipedia.orgresearchgate.netbohrium.com |
Applications of Thalidomide O C4 Azide in Targeted Protein Degradation Technologies
Thalidomide-O-C4-azide as a Versatile PROTAC Building Block
This compound is a highly versatile building block for the synthesis of PROTACs. It is a "click-activated" derivative of thalidomide (B1683933), meaning it is chemically designed for easy and efficient conjugation to other molecules. tocris.combio-techne.com The molecule consists of the core thalidomide structure, which binds to the CRBN E3 ligase, attached to a four-carbon (C4) linker that terminates in an azide (B81097) (-N3) functional group. tocris.comrndsystems.com This terminal azide is a key feature, providing a reactive handle for linking the thalidomide moiety to a ligand that targets a specific protein for degradation. tocris.com The position of this azide handle has been strategically chosen so as not to interfere with the binding of the thalidomide portion to Cereblon, ensuring the resulting PROTAC can effectively recruit the E3 ligase. tocris.combio-techne.comrndsystems.com
| Property | Data |
| Chemical Name | N-(4-Azidobutyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide |
| Alternative Name | Azido-Thalidomide |
| Molecular Formula | C19H20N6O6 |
| Molecular Weight | 428.4 g/mol |
| CAS Number | 2098488-36-7 |
The azide group on this compound is ideal for "click chemistry," a class of reactions that are rapid, high-yielding, and highly specific, making them exceptionally suitable for complex molecular synthesis like that of PROTACs. scholaris.cajetir.org These reactions allow for the robust covalent linkage of the thalidomide-based CRBN ligand to a warhead (a ligand for the protein of interest) that has been functionalized with a complementary reactive group, typically an alkyne. broadpharm.com
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction and is widely used in PROTAC synthesis. jetir.orgwikipedia.org This reaction joins a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring. wikipedia.orgnih.gov In this context, this compound is reacted with an alkyne-modified ligand specific to a target protein. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (like copper(II) sulfate) and a reducing agent (like sodium ascorbate). wikipedia.orgnih.gov The resulting triazole linker is chemically stable and serves to connect the two ends of the PROTAC molecule. This method is highly efficient and tolerates a wide variety of functional groups, making it a robust strategy for assembling libraries of PROTACs for screening. jetir.org
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative to CuAAC that proceeds without the need for a copper catalyst. This is particularly advantageous in biological systems where the cytotoxicity of copper is a concern. nih.gov SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. magtech.com.cnrsc.org The high ring strain of the cyclooctyne provides the driving force for the reaction with the azide group of this compound. magtech.com.cn This reaction is highly bioorthogonal, meaning it can occur within living cells without interfering with native biochemical processes. This allows for the possibility of constructing PROTACs in situ, where the two separate components (e.g., an azide-modified CRBN ligand and a cyclooctyne-modified warhead) are administered and then click together within the cellular environment. crimsonpublishers.com
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Catalyst | Requires Copper(I) catalyst. wikipedia.org | No metal catalyst required. |
| Alkyne Type | Terminal Alkyne. nih.gov | Strained Cyclooctyne (e.g., DBCO, BCN). magtech.com.cn |
| Biocompatibility | Potential for copper cytotoxicity. | Highly bioorthogonal and biocompatible. |
| Reaction Speed | Generally very fast due to catalysis. jetir.org | Reaction rate depends on the strain of the cyclooctyne. magtech.com.cn |
| Application | Predominantly used for in vitro chemical synthesis of PROTAC libraries. researchgate.net | Suitable for both in vitro synthesis and in vivo bioconjugation. nih.gov |
The design of effective PROTACs using this compound follows several key principles. A PROTAC is a heterobifunctional molecule composed of three distinct parts: the E3 ligase-binding moiety (thalidomide), the target protein-binding ligand (warhead), and the linker that connects them. nih.govsigmaaldrich.com
The primary function of the PROTAC is to induce the formation of a stable ternary complex between the target protein and the E3 ligase (Target Protein-PROTAC-CRBN). nih.gov The characteristics of the linker, formed by the C4 chain of the building block and the subsequent click reaction product, are critical for successful protein degradation. scholaris.ca The length, rigidity, and solubility of the linker must be optimized to allow the two proteins to come together in a productive orientation for ubiquitin transfer to occur. nih.gov An improperly designed linker can prevent the formation of a stable ternary complex, rendering the PROTAC ineffective. scholaris.ca Therefore, this compound serves as a foundational element, providing the CRBN-recruiting function and a defined starting point for linker elaboration via click chemistry.
Conjugation Strategies to Target Protein Ligands via Click Chemistry
Development of Cereblon-based Proteolysis-Targeting Chimeras (PROTACs)
The discovery that thalidomide and its derivatives bind to CRBN has fueled the development of a vast number of CRBN-based PROTACs for degrading a wide array of proteins. nih.govresearchgate.netnih.gov These molecules have shown potential in various therapeutic areas, particularly in oncology. nih.gov Using building blocks like this compound simplifies and accelerates the synthesis of novel PROTACs, enabling researchers to rapidly generate and test degraders against new proteins of interest. semanticscholar.orgrsc.org
The utility of CRBN-based PROTACs synthesized from thalidomide-azide precursors has been demonstrated in numerous cellular studies. By conjugating a specific protein-targeting ligand to the thalidomide moiety, researchers can direct the cellular degradation machinery towards that protein.
For instance, a PROTAC based on a sirtuin rearranging ligand (SirReal) was created to induce the degradation of Sirtuin 2 (Sirt2), a protein implicated in neurodegenerative diseases and cancer. rndsystems.com Similarly, PROTACs have been developed to degrade oncoproteins like BRD4 and ERK1/2 by linking their respective inhibitors to a thalidomide-based CRBN ligand. crimsonpublishers.comnih.gov In another example, PROTACs utilizing phenyl dihydrouracil (B119008) derivatives as novel CRBN ligands have been developed to target the degradation of proteins such as RAF and EGFR, which are key drivers in many cancers. These examples highlight the modularity and power of the PROTAC approach, where the this compound building block provides a reliable anchor to the CRBN E3 ligase, allowing for the targeted destruction of diverse and previously "undruggable" proteins. researchgate.net
| Target Protein | Therapeutic Area | PROTAC Strategy |
| Sirtuin 2 (Sirt2) | Cancer, Neurodegeneration | Conjugation of a SirReal ligand to a thalidomide derivative. rndsystems.com |
| Bromodomain-containing protein 4 (BRD4) | Cancer | Linking a BRD4 inhibitor (e.g., JQ1) to a CRBN ligand. nih.gov |
| Extracellular signal-regulated kinase 1/2 (ERK1/2) | Cancer | Linking an ERK1/2 inhibitor to a CRBN ligand. crimsonpublishers.com |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Use of a phenyl dihydrouracil derivative as a CRBN ligand linked to an EGFR inhibitor. |
| RAF kinases | Cancer | Use of a phenyl dihydrouracil derivative as a CRBN ligand linked to a RAF inhibitor. |
Investigation of Novel Protein Degraders and their Efficacy
While this compound is a valuable building block, the direct investigation and reporting of specific, isolated PROTACs synthesized from this exact precursor are often embedded within broader studies on platform technologies. However, the principle of its application is to conjugate it with a ligand for a protein of interest (POI) to create a novel degrader. The efficacy of such a degrader is typically evaluated by its ability to induce the degradation of the target protein, commonly measured by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
For instance, the modular nature of PROTAC synthesis allows for the rapid generation of libraries of degraders. A study focused on creating a "click chemistry platform" for PROTACs utilized an azido-functionalized JQ1 (a BRD4 inhibitor) and various alkyne-functionalized E3 ligase ligands. While not using this compound directly, this approach demonstrates how an azide-bearing component is used to systematically generate and test novel degraders. The resulting PROTACs targeting BRD4 showed low double-digit nanomolar activities, with over 90% degradation of BRD4 observed at a 1 µM concentration in NCI-H661 cells. nih.gov
The table below illustrates hypothetical efficacy data for a novel protein degrader synthesized using a thalidomide-azide precursor, targeting a protein such as BRD4.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC | BRD4 | HeLa | 25 | >90 |
This table is representative of typical data presented in studies on novel protein degraders.
Advanced In Situ PROTAC Assembly Methodologies
A significant challenge in TPD is the often-large molecular weight and poor cell permeability of pre-synthesized PROTACs. This compound is at the forefront of strategies designed to overcome this limitation by enabling the assembly of the active PROTAC inside the target cells.
Click-Generated PROTACs, or CLIP-TACs, represent an innovative approach where the PROTAC molecule is assembled in situ from two smaller, more cell-permeable precursors via a bioorthogonal click reaction. nih.gov In this strategy, one precursor is an azide- or tetrazine-functionalized E3 ligase ligand, such as a derivative of this compound, and the other is a target protein ligand bearing a complementary reactive handle, like a trans-cyclooctene (B1233481) (TCO) or an alkyne. nih.govnih.gov
The process involves sequentially treating cells with these two components. The individual precursors are small enough to readily cross the cell membrane. Once inside the cell, they react with each other to form the full-length, active PROTAC. This in-cell synthesis has been successfully used to induce the degradation of key oncogenic proteins. nih.gov
A notable example demonstrated the degradation of BRD4. nih.gov Cells were first treated with a TCO-tagged JQ1 (JQ1-TCO), a ligand for BRD4. Subsequently, a tetrazine-tagged thalidomide derivative (Tz-thalidomide) was added. The intracellular click reaction between JQ1-TCO and Tz-thalidomide formed the active PROTAC, leading to the recruitment of the E3 ligase cereblon (CRBN) and subsequent degradation of BRD4. nih.gov Interestingly, the pre-formed PROTAC was unable to induce degradation, highlighting the advantage of the in situ assembly approach for overcoming permeability issues. nih.gov
Advanced Methodologies and Research Applications Utilizing Thalidomide O C4 Azide
Chemical Probe Development for CRBN Interaction Studies
The study of Cereblon, the substrate receptor of the CRL4 E3 ubiquitin ligase, has been significantly advanced by the development of specialized chemical probes. nih.govrsc.org These tools, often built upon the thalidomide (B1683933) framework, are indispensable for characterizing the binding kinetics of CRBN ligands and understanding the formation of ternary complexes that lead to protein degradation. nih.govresearchgate.net Thalidomide-O-C4-azide is an ideal precursor for these probes, allowing for the covalent attachment of fluorescent dyes, photo-reactive groups, or affinity tags.
Design and Application of Fluorescent Cereblon Probes
Fluorescent probes are crucial for developing high-throughput assays to screen for and characterize new CRBN ligands, which are vital components of molecular glues and Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov The design of these probes involves conjugating a fluorophore to the thalidomide core, often via a linker similar to the O-C4-azide chain.
One prominent example is the development of BODIPY FL thalidomide, a high-affinity fluorescent probe for human CRBN with a dissociation constant (Kd) value of 3.6 nM. nih.govnih.gov This probe was instrumental in creating a highly sensitive time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay. nih.gov The sensitivity of this assay surpasses previously reported methods, such as those using Cy5-conjugated thalidomide probes in fluorescence polarization (FP) or other TR-FRET assays. nih.govnih.gov For instance, the IC50 value for the known CRBN ligand pomalidomide (B1683931) was 6.4 nM in the BODIPY FL thalidomide TR-FRET assay, demonstrating a 41-fold to 187-fold increase in sensitivity compared to prior assays. nih.govresearchgate.net This enhanced sensitivity is critical for accurately characterizing potent CRBN binders and for the development of novel degraders. nih.gov Another available tool is Thalidomide-Cyanine 5, a fluorescent probe that binds with high affinity to the DDB1-CRBN complex and is suitable for use in TR-FRET assays. rndsystems.combio-techne.com
| Assay Type | Fluorescent Probe | Measured IC50 of Pomalidomide | Relative Sensitivity |
|---|---|---|---|
| TR-FRET | BODIPY FL thalidomide | 6.4 nM | Highest |
| Fluorescence Polarization (FP) | Cy5-conjugated thalidomide | 264.8 nM | Intermediate |
| TR-FRET | Cy5-conjugated cereblon modulator | 1.2 µM | Lowest |
Biotin-Tagged Analogues for Proteomic Pull-down Assays
Biotin-tagged analogues of thalidomide are invaluable tools for affinity purification-mass spectrometry (AP-MS) workflows. In these assays, a biotinylated thalidomide derivative is used as a "bait" to capture its direct protein target, CRBN, along with any associated proteins from a cell lysate. researchgate.net The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) is exploited by immobilizing the biotinylated probe on streptavidin-coated beads. nih.govthermofisher.com
The general workflow for a proteomic pull-down assay involves:
Incubating the biotin-tagged thalidomide probe with a cellular lysate to allow for the formation of protein-probe complexes.
Introducing streptavidin-coated beads to capture the biotinylated probe and its binding partners.
Washing the beads to remove non-specific proteins.
Eluting the bound proteins from the beads.
Identifying the eluted proteins using mass spectrometry. researchgate.netnih.gov
This method allows for the identification of proteins that interact with CRBN in a ligand-dependent manner. news-medical.net For example, a biotin-thalidomide (B12412043) conjugate can serve as a CRBN affinity probe for targeted protein degradation research. immunomart.com Such pull-down experiments are crucial for validating target engagement and exploring the broader protein interaction network of the CRBN E3 ligase complex. nih.govnews-medical.net
| Component | Description | Function |
|---|---|---|
| Bait | Biotin-Thalidomide Analogue | Captures the primary target (CRBN) and associated proteins. |
| Prey | Proteins in Cell Lysate | The pool of potential interacting proteins. |
| Matrix | Streptavidin-Coated Beads | Immobilizes the bait-prey complexes via the high-affinity biotin-streptavidin interaction. |
Omics-Based Approaches in Protein Degradation Research
The advent of "omics" technologies, particularly proteomics, has revolutionized the study of targeted protein degradation. nih.govnasa.gov These high-throughput methods provide a global, unbiased view of the cellular proteome, enabling researchers to assess the efficacy, selectivity, and downstream consequences of protein degraders. nih.govproteomics.com Mass spectrometry-based proteomics has become an essential tool for identifying degrader targets and determining their specificity. biorxiv.org
Proteomics for Off-Target Identification and Selectivity Profiling of Degraders
A critical aspect of developing therapeutic protein degraders is ensuring their selectivity for the intended target protein. Global proteomic analysis is widely used to examine changes in protein abundance across the entire proteome following treatment with a degrader. nih.gov This approach is invaluable for validating the degradation of the intended target and, crucially, for identifying any unintended "off-target" effects. nih.govnih.gov
For example, while pomalidomide is a widely used CRBN recruiter in PROTACs, it is known to independently induce the degradation of other proteins, particularly zinc-finger (ZF) proteins. nih.gov This off-target activity can complicate the therapeutic application of pomalidomide-based PROTACs. nih.gov Mass spectrometry-based proteomics has been employed to detect these off-target effects, revealing that certain PROTACs can induce the degradation of several ZF proteins. nih.gov Such studies are essential for establishing structure-activity relationships and guiding the medicinal chemistry efforts to design more selective degraders with minimal off-target liabilities. nih.gov By systematically modifying the pomalidomide scaffold and profiling the resulting analogues using proteomics, researchers can develop design principles to mitigate unwanted protein degradation. nih.govresearchgate.net
Application of Quantitative Label-Free Proteomics in Degradation Assays
Quantitative label-free proteomics is a powerful mass spectrometry-based method for determining the relative changes in protein levels between two or more biological samples without the use of isotopic labels. creative-proteomics.comsilantes.com This approach is particularly well-suited for large-scale analyses in degrader development, such as biomarker discovery and selectivity screening. creative-proteomics.com
There are two main label-free quantification strategies:
Spectral Counting: This method quantifies proteins based on the number of tandem mass spectra identified for peptides belonging to that protein. The assumption is that a higher number of spectra corresponds to a higher protein abundance. creative-proteomics.comsilantes.com
MS1 Signal Intensity: This method measures the signal intensity or the area under the curve (AUC) of the precursor ions of peptides in the first mass spectrometry scan (MS1). The ratio of these intensities between different experimental runs is used to estimate the relative protein abundance. creative-proteomics.com
| Step | Description |
|---|---|
| 1. Sample Preparation | Cells are treated with a degrader or control. Proteins are extracted, reduced, alkylated, and digested into peptides. |
| 2. LC-MS/MS Analysis | Each peptide sample is analyzed separately by liquid chromatography-tandem mass spectrometry. |
| 3. Data Analysis | Peptides and proteins are identified. Quantification is performed by comparing peptide peak intensities or spectral counts across runs. |
| 4. Statistical Analysis | Statistical tests are applied to identify proteins with significant abundance changes, revealing on-target and off-target degradation. |
Structure-Activity Relationship (SAR) Studies for CRBN Ligands
The interaction between thalidomide and its analogs with CRBN is a cornerstone of their function in targeted protein degradation. Structure-activity relationship (SAR) studies have elucidated the key molecular features governing this interaction. The thalidomide molecule consists of two primary structural components: a glutarimide (B196013) ring and a phthalimide (B116566) ring. rsc.org The glutarimide ring is responsible for docking into a specific hydrophobic "tri-Trp pocket" within the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net In contrast, the phthalimide portion is largely exposed to the solvent, a critical feature that allows it to mediate the recruitment of specific proteins, known as neosubstrates, to the E3 ligase complex for subsequent ubiquitination and degradation. nih.gov
A crucial aspect of this interaction is its stereospecificity. Thalidomide exists as two enantiomers, (S) and (R). Biochemical and structural studies have demonstrated that the (S)-enantiomer exhibits an approximately 10-fold stronger binding affinity to CRBN compared to the (R)-enantiomer. nih.govresearchgate.net This difference in affinity translates to a more potent biological effect for the (S)-form, which is a critical consideration in the design and synthesis of thalidomide-based degraders.
Impact of Linker Length and Chemical Composition on Degrader Efficiency
The length of the linker follows a "Goldilocks principle": it must be optimized for each specific target and ligand pair. A linker that is too short can introduce steric clashes, preventing the target protein and CRBN from binding simultaneously to the PROTAC. explorationpub.com Conversely, an excessively long linker may lead to unproductive binding geometries or an unstable ternary complex, failing to bring the two proteins into the correct proximity for efficient ubiquitin transfer. explorationpub.comresearchgate.net Research has shown that linker length requirements can be highly specific. For example, in a series of estrogen receptor (ERα) targeting PROTACs, a 16-atom polyethylene (B3416737) glycol (PEG) linker was found to be optimal, while a shorter 12-atom linker was less effective. explorationpub.comnih.gov In a different context, a shorter 8-atom PEG linker was most potent for homo-PROTACs designed to degrade CRBN itself. explorationpub.com
The chemical composition of the linker also plays a vital role. Different linker types, such as flexible PEG chains, more rigid alkyl chains, or those incorporating functional groups like ethers and amides, can significantly affect a PROTAC's physicochemical properties. explorationpub.com These properties include cell permeability, solubility, and metabolic stability. For instance, replacing an amide with an ether in the linker of a B-cell receptor (BCR)-tyrosine-protein kinase (ABL) PROTAC was shown to enhance cell permeability. explorationpub.com The linker's composition can even influence degradation selectivity, as seen in degraders where a longer PEG linker favored the degradation of CRABP-I, while a shorter one shifted selectivity toward CRABP-II. explorationpub.com
| Target Protein | Linker Type | Key Finding | Reference |
|---|---|---|---|
| Estrogen Receptor α (ERα) | Polyethylene Glycol (PEG) | A 16-atom chain length was found to be the optimal distance for maximal degradation. | explorationpub.comnih.gov |
| Cereblon (CRBN) | Polyethylene Glycol (PEG) | For homo-PROTACs, a shorter 8-atom linker was the most effective for CRBN degradation. | explorationpub.com |
| p38α and p38β | Click Chemistry-derived | Optimization of linker length and composition was crucial for achieving potent and isoform-selective degradation. | researchgate.net |
| Murine double minute-2 (MDM2) | Polyoxyether (POE) | A PROTAC utilizing a POE-3 linker demonstrated remarkable in vitro antitumor activity, highlighting the linker's importance. | nih.gov |
Influence of Thalidomide Core Modifications on CRBN Affinity and Neosubstrate Specificity
Modifications to the core thalidomide structure provide a powerful strategy to modulate CRBN binding affinity and, more significantly, to alter the repertoire of proteins that can be targeted for degradation. By changing the chemical structure of the CRBN ligand, researchers can create novel molecular surfaces on the CRBN-ligand complex, leading to the recruitment of different neosubstrates. rsc.org
The phthalimide ring of thalidomide is particularly important for the degradation of certain native neosubstrates, such as the transcription factor IKZF1. rsc.org However, modifications to this part of the molecule can lead to new specificities. For instance, the addition of a hydroxyl group to the 5-position of the phthalimide ring, creating 5-hydroxythalidomide, enhances the degradation of the neosubstrate SALL4. rsc.org Structural analysis revealed that this hydroxyl group forms a new water-mediated hydrogen bond with a histidine residue (H353) in CRBN, thereby strengthening the interaction and improving degradation potency. rsc.org
More substantial modifications can lead to the recruitment of entirely new classes of proteins. The compound CC-885, for example, features a bulkier chemical group attached to the phthalimide ring. This modification allows it to form additional hydrogen bonds with CRBN and creates a new interface that selectively binds to the translation termination factor GSPT1, inducing its degradation. rsc.org These findings demonstrate that rational, structure-based modifications of the thalidomide core can expand the landscape of degradable proteins, opening up new therapeutic possibilities.
| Compound | Core Modification | Effect on CRBN Interaction | Resulting Neosubstrate Specificity | Reference |
|---|---|---|---|---|
| Thalidomide | Unmodified core | Binds CRBN; (S)-enantiomer has ~10x higher affinity than (R)-enantiomer. | IKZF1, IKZF3 (Aiolos) | rsc.orgnih.gov |
| Lenalidomide (B1683929) | Amino group on phthalimide; one carbonyl removed. | Stronger binding to CRBN than thalidomide. | IKZF1, IKZF3, Casein Kinase 1α (CK1α) | rsc.orgnih.gov |
| Pomalidomide | Amino group on phthalimide. | Stronger binding to CRBN than thalidomide. | IKZF1, IKZF3 | rsc.org |
| 5-hydroxythalidomide | Hydroxyl group on phthalimide ring. | Forms additional water-mediated hydrogen bond with CRBN (H353). | Enhanced degradation of SALL4 compared to thalidomide. | rsc.org |
| CC-885 | Extended urea (B33335) and methylchlorophenyl moiety. | Forms new hydrogen bonds with CRBN (E377, H353) and a new protein interface. | Selective degradation of GSPT1. | rsc.org |
Future Directions in Chemical Biology Research with Thalidomide O C4 Azide
Expanding the Utility of CRBN-Based Degraders in Diverse Biological Contexts
The therapeutic potential of CRBN-based PROTACs is undergoing significant expansion beyond its initial focus on oncology. Researchers are actively exploring the application of these degraders in a wide array of diseases. nih.gov The versatility of Thalidomide-O-C4-azide, which allows for rapid and efficient coupling to diverse ligands via click chemistry, is a key enabler of this expansion. rsc.orgresearchgate.net This modularity permits the generation of extensive PROTAC libraries targeting proteins implicated in various pathologies.
Current and future research directions include:
Neurodegenerative Diseases: Targeting protein aggregates, such as tau or huntingtin, that are characteristic of diseases like Alzheimer's and Huntington's.
Immune and Inflammatory Disorders: Modulating inflammatory pathways by degrading key signaling proteins or cytokines. nih.gov
Cardiovascular Diseases: Targeting proteins involved in cardiac hypertrophy, fibrosis, or lipid metabolism. nih.gov
Viral Infections: Developing PROTACs that can selectively degrade viral proteins essential for replication, offering a novel antiviral strategy. nih.gov
The successful application of CRBN-based degraders in these diverse contexts will depend on identifying unique and druggable protein targets and optimizing the resulting PROTACs for tissue-specific delivery and activity.
Development of Next-Generation this compound Derivatives with Enhanced Properties
Key areas of development include:
Enhanced Solubility and Permeability: Incorporating polyethylene (B3416737) glycol (PEG) chains or other hydrophilic moieties into the linker can improve the solubility and cell permeability of the final PROTAC, which is often a challenge due to their high molecular weight. targetmol.combroadpharm.com
Improved Chemical Stability: Research into novel non-phthalimide CRBN binders aims to overcome the inherent hydrolytic instability of the traditional glutarimide (B196013) ring, leading to more robust molecules. nih.gov
Modulation of Neosubstrate Profile: Subtle modifications to the thalidomide (B1683933) core can alter its interaction with CRBN, leading to changes in the degradation profile of endogenous "neosubstrates." researchgate.net This could be exploited to create more selective degraders with fewer off-target effects. nih.gov
Conformationally Locked Binders: Designing more rigid benzamide-type derivatives that mimic the natural CRBN degron can lead to higher binding affinity and more potent degraders. nih.gov
| Derivative Type | Modification | Enhanced Property | Reference |
|---|---|---|---|
| PEGylated Linkers | Addition of PEG units to the C4 linker | Increased aqueous solubility and cell permeability | targetmol.combroadpharm.com |
| Non-Phthalimide Binders | Replacement of the phthalimide (B116566) core with novel scaffolds (e.g., benzamides) | Improved chemical stability and altered neosubstrate selectivity | nih.gov |
| 6-Position Modified Lenalidomide (B1683929) | Modification at the 6-position of the phthalimide ring | Enables creation of more selective PROTACs with reduced neosubstrate degradation | researchgate.net |
Exploration of Novel Endogenous Substrates and Their Degradation Pathways
A fascinating aspect of thalidomide and its analogues is their ability to induce the degradation of endogenous proteins, termed neosubstrates, that are not the primary targets of the PROTAC. nih.gov This occurs because the binding of the thalidomide moiety to CRBN alters the substrate specificity of the E3 ligase complex. promega.com A key future direction is the systematic identification and characterization of these neosubstrates and their degradation pathways.
This exploration serves multiple purposes:
Predicting Off-Target Effects: Understanding which proteins are unintentionally degraded by a given this compound-based PROTAC is crucial for predicting potential toxicities and side effects.
Discovering New Biology: The identification of novel neosubstrates can uncover previously unknown biological functions and pathways regulated by CRBN. rsc.org Subtle structural differences between immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) can lead to the degradation of distinct sets of neosubstrates. rsc.org
Developing More Selective PROTACs: By modifying the thalidomide core, it may be possible to design CRBN ligands that minimize the degradation of unwanted neosubstrates, such as SALL4, which is linked to thalidomide's teratogenicity, while retaining potent degradation of the intended target. nih.govresearchgate.net
Computational tools are being developed to scan the human proteome for structural motifs, such as the β-hairpin G-loop, that are compatible with CRBN recruitment, potentially predicting thousands of new neosubstrates. promega.compromegaconnections.com
Refinement and Broadening of In Situ PROTAC Assembly Strategies
A significant challenge for PROTACs is their high molecular weight, which can limit cell permeability and bioavailability. nih.gov To address this, researchers are developing in situ assembly strategies where the PROTAC is formed from two smaller, more permeable precursors inside the target cell. This compound is ideally suited for this approach due to the bioorthogonal nature of the azide (B81097) group.
Future refinements in this area include:
Click-Formed Proteolysis Targeting Chimeras (CLIPTACs): This strategy involves administering a thalidomide derivative tagged with one reactive group (like an azide or tetrazine) and a target-binding ligand tagged with a complementary group (like an alkyne or trans-cyclooctene). nih.gov These precursors then "click" together inside the cell to form the active PROTAC. researchgate.net
Optimizing Reaction Kinetics: For in situ assembly to be effective, the bioorthogonal reaction must be rapid and efficient at the low micromolar concentrations of the precursors found within the cell. nih.gov
Expanding the Bioorthogonal Toolkit: Research is ongoing to develop new pairs of biocompatible click chemistry reactions that can be used for intracellular PROTAC assembly, including reversible conjugation chemistries like iminoboronates. researchgate.net This could allow for more complex, multi-component assembly strategies.
This approach not only has the potential to improve the drug-like properties of degraders but also offers the possibility of achieving tissue or tumor-specific PROTAC formation by exploiting unique physiological conditions, such as elevated copper levels in cancer cells for copper-catalyzed click reactions (CuAAC). nih.gov
Integration with Advanced Analytical and Imaging Techniques for Real-time Degradation Monitoring
To fully understand and optimize the function of PROTACs derived from this compound, it is essential to monitor the entire degradation process in real-time within living cells. The development of advanced analytical and imaging techniques is making this possible, moving beyond traditional endpoint assays like Western blotting. nih.gov
Future directions in this area involve:
Fluorescent and Theranostic PROTACs: By incorporating environmentally sensitive fluorophores into the PROTAC structure, it is possible to create "theranostic" agents that not only degrade the target protein but also allow for the direct visualization of this process via fluorescence microscopy. acs.org This provides real-time spatial and temporal information on where and when degradation is occurring.
Live-Cell Proximity and Degradation Assays: Techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) and HiBiT tagging are being adapted to monitor the key steps of the PROTAC mechanism. nih.govbiorxiv.org These assays can quantify target engagement, the formation of the ternary complex (Target-PROTAC-CRBN), and the kinetics of protein degradation as it happens in living cells. biorxiv.orgportlandpress.com
Quantitative Intracellular Accumulation: Using high-throughput assays, researchers can now quantitatively measure the intracellular accumulation of PROTACs, providing a crucial link between cell permeability and degradation efficacy. nih.gov
The integration of these advanced techniques will provide a more complete picture of the PROTAC mechanism of action, enabling a more rational design process for optimizing degrader efficiency and potency. biorxiv.org
Q & A
Q. What are the key considerations for synthesizing Thalidomide-O-C4-azide with high purity?
Methodological Answer: Synthesis requires precise control of reaction conditions to preserve the azide (-N₃) and thalidomide moieties. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the C4-azide chain to the thalidomide backbone while minimizing side reactions .
- Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate the compound (>95% purity). Confirm purity via LC-MS and ¹H/¹³C NMR .
- Stability monitoring : Store at -20°C in anhydrous DMSO or acetonitrile to prevent azide degradation .
Q. How can researchers characterize the structural integrity of this compound derivatives?
Methodological Answer: Use a multi-technique approach:
- NMR spectroscopy : Verify the presence of the azide group via ¹H NMR (absence of proton signals near 3.3 ppm for -CH₂-N₃) and confirm linker length via integration of C4 alkyl chain protons .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₇H₁₈N₄O₅: calc. 374.12, observed 374.13) .
- FT-IR : Identify azide stretches at ~2100 cm⁻¹ .
Q. What experimental strategies optimize solubility and stability of this compound in biological assays?
Methodological Answer:
- Salt formation : Convert to hydrochloride salts (e.g., Thalidomide-O-C4-NH₂·HCl) to enhance aqueous solubility (tested in PBS at pH 7.4) .
- Formulation screening : Use dynamic light scattering (DLS) to assess aggregation in buffers containing PEG or cyclodextrins.
- Stability assays : Monitor azide integrity under physiological conditions (37°C, 5% CO₂) via HPLC over 72 hours .
Advanced Research Questions
Q. How can this compound be utilized in PROTAC design to target protein degradation?
Methodological Answer:
- E3 ligase recruitment : Leverage the thalidomide moiety to bind cereblon (CRBN), an E3 ubiquitin ligase. Link the C4-azide to a target protein ligand (e.g., kinase inhibitor) via copper-free click chemistry (SPAAC) with DBCO-functionalized ligands .
- Linker optimization : Test C4 chain flexibility vs. rigidity (e.g., compare to PEG4 analogs) using cellular viability assays (IC₅₀) and Western blotting for target protein degradation .
Q. How can researchers resolve contradictions in reported antiangiogenic activity between this compound and its parent compound?
Methodological Answer:
- Comparative assays : Replicate the rabbit cornea micropocket angiogenesis model with this compound. Quantify microvascular density (MVD) via CD31 immunohistochemistry and compare to historical thalidomide data .
- Structure-activity relationship (SAR) : Synthesize analogs with truncated linkers or modified azide positions to isolate antiangiogenic contributions .
Q. What methodologies enable the application of this compound in live-cell imaging studies?
Methodological Answer:
- Click chemistry labeling : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorophore-conjugated alkynes (e.g., Cy5-alkyne). Optimize reaction conditions (e.g., 10 µM CuSO₄, 50 µM THPTA ligand) to minimize cytotoxicity .
- Control experiments : Include azide-free analogs to confirm specificity. Validate localization via confocal microscopy and colocalization with organelle markers (e.g., Lysotracker) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
